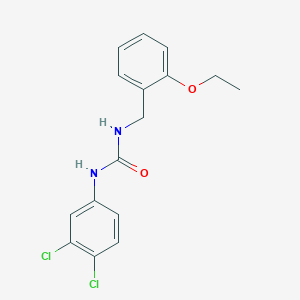![molecular formula C25H21ClN2O3 B6115838 2-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-3H-benzo[f]chromen-3-one](/img/structure/B6115838.png)
2-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-3H-benzo[f]chromen-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-3H-benzo[f]chromen-3-one is a synthetic compound that belongs to the class of benzochromene derivatives. This compound has been of great interest to researchers due to its potential therapeutic applications.
科学研究应用
The compound 2-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-3H-benzo[f]chromen-3-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. The compound has also been investigated for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用机制
The exact mechanism of action of 2-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-3H-benzo[f]chromen-3-one is not fully understood. However, it has been proposed that the compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions may contribute to the compound's antipsychotic, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-3H-benzo[f]chromen-3-one can modulate various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. The compound has been reported to increase the levels of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects. Additionally, the compound has been shown to have antioxidant and anti-inflammatory properties, which may also be beneficial in the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using 2-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-3H-benzo[f]chromen-3-one in lab experiments is its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors. This makes it a useful tool for investigating the role of these receptors in various physiological and pathological processes. However, one limitation of using this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on 2-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-3H-benzo[f]chromen-3-one. One area of interest is the compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to investigate the compound's efficacy and safety in animal models and clinical trials. Another future direction is the development of new synthetic analogs of the compound with improved pharmacological properties, such as increased solubility and selectivity for specific receptor subtypes. Finally, more research is needed to elucidate the exact mechanism of action of the compound and its effects on various neurotransmitter systems in the brain.
合成方法
The synthesis of 2-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-3H-benzo[f]chromen-3-one has been reported in the literature. The compound can be synthesized by reacting 5-chloro-2-methylphenylpiperazine with 3-acetyl-4-hydroxy-2H-chromen-2-one in the presence of a suitable base and a solvent. The reaction proceeds via nucleophilic substitution of the chlorine atom by the piperazine ring followed by cyclization to form the benzochromene ring.
属性
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3/c1-16-6-8-18(26)14-22(16)27-10-12-28(13-11-27)24(29)21-15-20-19-5-3-2-4-17(19)7-9-23(20)31-25(21)30/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQPTKCOIZTEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-morpholinyl)nicotinamide](/img/structure/B6115760.png)
![2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6115764.png)


![6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(5-methyl-2-thienyl)quinoline](/img/structure/B6115786.png)
![N'-1-azabicyclo[2.2.2]oct-3-ylidene-2-methyl-4-quinolinecarbohydrazide hydrochloride](/img/structure/B6115795.png)
![7-(difluoromethyl)-2-(1-ethyl-1H-pyrazol-3-yl)-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6115801.png)
![N-[2-(4-ethylphenyl)-2-(1-pyrrolidinyl)ethyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B6115809.png)
![2-[(2,3,6-trichlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6115814.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6115828.png)

![N-[2-(1H-imidazol-1-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6115847.png)

![3-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6115867.png)